2-[1-(4-Ethylphenyl)-5-methyltriazol-4-yl]-1-(4-methylpiperazin-1-yl)ethanethione
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Overview
Description
2-[1-(4-Ethylphenyl)-5-methyltriazol-4-yl]-1-(4-methylpiperazin-1-yl)ethanethione is a complex organic compound that features a triazole ring, a piperazine ring, and an ethanethione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Ethylphenyl)-5-methyltriazol-4-yl]-1-(4-methylpiperazin-1-yl)ethanethione typically involves multiple steps One common approach is to start with the formation of the triazole ring through a cyclization reaction involving an azide and an alkyne The piperazine ring can be introduced through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Ethylphenyl)-5-methyltriazol-4-yl]-1-(4-methylpiperazin-1-yl)ethanethione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanethione group to an ethyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[1-(4-Ethylphenyl)-5-methyltriazol-4-yl]-1-(4-methylpiperazin-1-yl)ethanethione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-Ethylphenyl)-5-methyltriazol-4-yl]-1-(4-methylpiperazin-1-yl)ethanethione involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability. The ethanethione group can participate in redox reactions, influencing the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[1-(4-Ethylphenyl)-5-methyltriazol-4-yl]-1-(4-methylpiperazin-1-yl)ethanethione is unique due to the combination of its triazole and piperazine rings, along with the ethanethione group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-(4-ethylphenyl)-5-methyltriazol-4-yl]-1-(4-methylpiperazin-1-yl)ethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5S/c1-4-15-5-7-16(8-6-15)23-14(2)17(19-20-23)13-18(24)22-11-9-21(3)10-12-22/h5-8H,4,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBMMENWGYRLIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)CC(=S)N3CCN(CC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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